3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride
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Overview
Description
3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of an amino group, a methyl group, and an ethyl ester functional group makes it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity and lead to downstream effects . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits an enzyme, it could decrease the production of certain metabolites, affecting cellular functions . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neural transmission. Additionally, the compound’s structure allows it to form hydrogen bonds with other molecules, facilitating its involvement in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can affect neural signaling pathways, leading to changes in cell communication and function . Furthermore, the compound’s ability to form hydrogen bonds and interact with other biomolecules can influence gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, leading to increased levels of acetylcholine . Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that can alter gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have also observed that prolonged exposure to the compound can lead to changes in cellular processes and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of neural pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and incorporation into biochemical processes . The compound’s structure allows it to participate in reactions that alter metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3-amino-1-methyl-1H-pyrazole, with ethyl chloroformate under basic conditions. This reaction forms the ethyl ester derivative.
Hydrochloride Formation: The ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Condensation Reactions: The ethyl ester group can undergo condensation reactions with various nucleophiles to form amides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amides, and various oxidized or reduced derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique structure allows for the creation of novel active ingredients.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the ethyl ester group, which affects its reactivity and solubility.
1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid ethyl ester: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.
3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester:
Uniqueness
3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which provides a balance of reactivity, stability, and solubility. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.
Properties
IUPAC Name |
ethyl 3-amino-1-methylpyrazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-4-10(2)9-6(5)8;/h4H,3H2,1-2H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBFZEXWDAHURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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